cyclo(RLsKDK)
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Overview
Description
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys), commonly referred to as cyclo(RLsKDK), is a cyclic peptide known for its potent inhibitory effects on the metalloproteinase ADAM8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is then cyclized to form the cyclic structure. The reaction conditions typically involve the use of coupling reagents like HBTU or HATU and bases such as DIPEA .
Industrial Production Methods
Industrial production of cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in inhibiting ADAM8, which is involved in various biological processes including cell adhesion and migration.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of novel therapeutic agents and as a tool for drug discovery.
Mechanism of Action
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) exerts its effects by specifically inhibiting the metalloproteinase ADAM8. It binds to the disintegrin domain of ADAM8, preventing its enzymatic activity. This inhibition leads to reduced cell invasion and metastasis, particularly in cancer cells. The compound also affects signaling pathways such as the ERK1/2 pathway, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) TFA
- Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) HCl
Uniqueness
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) stands out due to its high specificity and potency in inhibiting ADAM8. Its cyclic structure provides enhanced stability and bioavailability compared to linear peptides. Additionally, its ability to reduce tumor load and improve survival rates in animal models highlights its therapeutic potential .
Properties
Molecular Formula |
C31H57N11O9 |
---|---|
Molecular Weight |
727.9 g/mol |
IUPAC Name |
2-[(2S,5S,8S,11S,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid |
InChI |
InChI=1S/C31H57N11O9/c1-17(2)14-21-28(49)42-23(16-43)30(51)39-19(9-4-6-12-33)26(47)41-22(15-24(44)45)29(50)38-18(8-3-5-11-32)25(46)37-20(27(48)40-21)10-7-13-36-31(34)35/h17-23,43H,3-16,32-33H2,1-2H3,(H,37,46)(H,38,50)(H,39,51)(H,40,48)(H,41,47)(H,42,49)(H,44,45)(H4,34,35,36)/t18-,19-,20-,21-,22-,23+/m0/s1 |
InChI Key |
RMLJWJUSXLSCMR-RCTKEMKKSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO |
Origin of Product |
United States |
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